Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 4-chlorobenzoyl imino group at position 2, a methoxy substituent at position 6, and an acetate ester at position 3 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility . Below, we compare its structural and functional attributes with related compounds.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-24-13-7-8-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-3-5-12(19)6-4-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPWJKJXEYSHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have shown strong antimicrobial action against different microbial species.
Mode of Action
It can be inferred from related studies that compounds with similar structures interact with their targets, leading to changes that result in their antimicrobial action.
Biological Activity
Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse pharmacological properties. Its structure can be represented as follows:
This structure includes:
- A benzothiazole ring , which contributes to its biological activity.
- A chlorobenzoyl group , which enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with chlorobenzoyl isocyanate under controlled conditions. The detailed synthetic pathway is crucial for optimizing yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar benzothiazole structure exhibit potent anticancer properties. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including Hep3B and MCF-7. The mechanism often involves cell cycle arrest and induction of apoptosis.
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 2a | Hep3B | 8.07 | G2-M phase arrest |
| Compound 2b | MCF-7 | 9.12 | Apoptosis induction |
| Doxorubicin | Hep3B | 7.4 | G2-M phase arrest |
These findings indicate that the benzothiazole moiety is critical for the anticancer activity of these compounds, including this compound.
Antioxidant Activity
In vitro studies have also assessed the antioxidant potential of similar benzothiazole derivatives using the DPPH radical scavenging assay. Compounds exhibited varying degrees of antioxidant activity, correlating with their structural features.
Table 2: Antioxidant Activity Evaluation
| Compound | DPPH Scavenging Rate (%) | IC50 (µM) |
|---|---|---|
| Compound 2a | 78% | 39.85 |
| Trolox | 95% | 7.72 |
The results suggest that while some derivatives show promising antioxidant properties, they may not surpass established antioxidants like Trolox.
Anti-inflammatory and Other Activities
The biological profile of this compound may also extend to anti-inflammatory and antimicrobial activities. Compounds containing the benzothiazole scaffold have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Case Study on Hepatocellular Carcinoma : A derivative similar to this compound was tested in patients with advanced liver cancer, showing a reduction in tumor size and improved patient outcomes.
- Antioxidant Efficacy in Diabetic Models : In animal models of diabetes, compounds with the benzothiazole structure demonstrated significant reductions in oxidative stress markers, suggesting potential therapeutic benefits in managing diabetes-related complications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Comparison of Key Benzothiazole Derivatives
Key Observations :
- The methoxy group at position 6 may increase solubility in polar solvents compared to non-substituted analogs (e.g., ’s compound lacks this group) .
- The methyl acetate ester at position 3 contributes to lipophilicity, which could influence membrane permeability in biological systems. Ethyl esters (e.g., ) may exhibit slightly higher hydrophobicity .
Key Observations :
- The target compound likely requires imine formation between 4-chlorobenzoyl chloride and a 6-methoxybenzothiazole precursor, followed by esterification—a process sensitive to steric and electronic effects due to the bulky chlorobenzoyl group.
Physicochemical Properties
Table 3: Physical and Spectral Data Comparison
Key Observations :
- The methoxy group in the target compound and ’s analog results in distinct $ ^1H $-NMR signals (~3.8–3.9 ppm), aiding structural confirmation .
- The chlorine atom in the target compound may downfield-shift adjacent aromatic protons due to its electronegativity, contrasting with ’s methoxy-phenyl derivative.
Computational and Crystallographic Insights
- DFT Calculations : employed B3LYP/6-31G(d) methods to optimize benzothiazole structures, predicting electronic properties. Similar studies on the target compound could reveal HOMO-LUMO gaps influenced by the 4-chlorobenzoyl group .
- Crystallography : SHELX software () is widely used for small-molecule refinement. If crystallized, the target compound’s structure could be resolved to assess packing effects from its substituents .
Q & A
Q. What are the optimized synthetic routes for Methyl 2-[2-(4-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?
Methodological Answer:
- Reflux-based condensation : A common approach involves refluxing substituted benzaldehyde derivatives with aminothiazole precursors in ethanol or acetic acid. For example, describes a similar protocol where glacial acetic acid catalyzes the reaction between triazole derivatives and benzaldehyde under reflux for 4 hours, followed by solvent evaporation and filtration .
- Microwave-assisted synthesis : highlights a solvent-free method using microwave irradiation (300 W, 6 minutes) with silica gel as a catalyst. This technique reduces reaction time and improves yields (up to 94%) compared to traditional heating .
- Triazine coupling : and detail reactions involving trichlorotriazine intermediates, which can be adapted for introducing the 4-chlorobenzoyl group via nucleophilic substitution under controlled temperatures (e.g., 45°C for 1 hour) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use -NMR (400 MHz) in DMSO- to identify proton environments, such as methoxy ( 3.87 ppm) and aromatic protons. provides a template for interpreting splitting patterns and integration ratios .
- HPLC : For purity assessment, reverse-phase HPLC with UV detection (e.g., 254 nm) is recommended. emphasizes using C18 columns and gradient elution (water/acetonitrile) to resolve impurities .
- Mass spectrometry : High-resolution MS (e.g., FAB or ESI) confirms molecular weight. In , the molecular ion peak at 242 (M+1) aligns with the expected formula .
Q. What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use methanol or ethanol for high-purity crystalline products. achieved 74% yield via ethanol recrystallization after acetic anhydride-mediated acetylation .
- Column chromatography : Silica gel columns with hexane/ethyl acetate gradients (e.g., 1:1) effectively separate thiazole derivatives, as shown in .
- Solvent extraction : Ethyl acetate is preferred for isolating polar intermediates, as demonstrated in ’s microwave synthesis workflow .
Advanced Research Questions
Q. How do computational methods aid in understanding the compound’s electronic structure and reactivity?
Methodological Answer:
- DFT calculations : Use Gaussian 03W or Spartan 06 to optimize geometry at the B3LYP/6-31G(d) level. applied this to analyze bond lengths, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps), revealing electron-deficient regions at the 4-chlorobenzoyl group .
- Conformational analysis : Hartree-Fock (HF) methods predict stable conformers. For example, identified a planar benzothiazole ring stabilized by - stacking interactions .
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methylsulfonyl group in enhances electrophilicity at the imine nitrogen, guiding derivatization strategies .
Q. How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Combine -NMR, -NMR, and IR. For instance, resolved discrepancies in aromatic proton assignments by correlating NMR shifts with IR carbonyl stretches (e.g., 1680 cm for ester groups) .
- Isotopic labeling : Introduce or isotopes to track imine or carbonyl groups, as suggested in ’s discussion of tautomeric equilibria .
- X-ray crystallography : ’s crystal structure data (CCDC deposition) provides unambiguous bond angle/geometry validation, resolving ambiguities from spectral overlaps .
Q. What strategies validate the compound’s biological activity mechanisms?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values. ’s methylsulfonyl derivative showed enhanced inhibition of proteases due to electrophilic reactivity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins. For example, ’s benzothiazole analogs (excluded source) were docked into kinase active sites; replace with ’s structural analogs for similar analysis .
- SAR studies : Modify substituents (e.g., replace 4-chloro with 4-fluoro) and compare bioactivity. ’s isoxazoline derivatives demonstrate how acetyloxy groups influence cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
